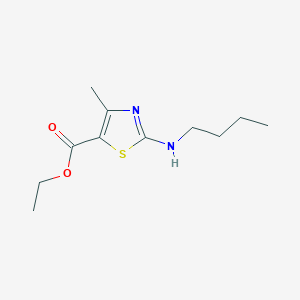

Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name |

ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-4-6-7-12-11-13-8(3)9(16-11)10(14)15-5-2/h4-7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTJRKCVQMPVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C(S1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223784 | |

| Record name | Ethyl 2-(butylamino)-4-methyl-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-64-9 | |

| Record name | Ethyl 2-(butylamino)-4-methyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(butylamino)-4-methyl-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of a thiazole derivative with an appropriate amine. One common method involves the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods may also employ alternative solvents and catalysts to achieve higher selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate is primarily utilized as a building block for synthesizing pharmaceutical agents. Its structural properties enable it to interact with biological targets effectively.

Key Applications:

- Antimicrobial Agents : The compound has shown potential in the development of drugs targeting bacterial and fungal infections. Its thiazole ring structure contributes to its biological activity by interacting with enzymes and receptors involved in microbial resistance mechanisms.

- Anticancer Research : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, making it a candidate for further exploration in oncology research.

Biological Studies

The compound is instrumental in various biological studies due to its unique chemical properties.

Research Focus:

- Mechanistic Studies : Researchers investigate how ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate interacts with specific molecular targets. Understanding these interactions can lead to insights into its efficacy as a therapeutic agent.

- Thiazole Derivatives : The compound serves as a model for studying the biological activity of thiazole derivatives, contributing to the knowledge base regarding their antimicrobial and anticancer properties.

Industrial Applications

In industrial settings, ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate acts as an intermediate in the synthesis of agrochemicals and other relevant compounds.

Industrial Uses:

- Agrochemical Synthesis : The compound is used to produce herbicides and pesticides due to its ability to inhibit specific biochemical pathways in target organisms.

- Chemical Intermediates : It serves as a precursor for various synthetic pathways leading to more complex chemical structures used in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer research | Potential interactions with microbial enzymes |

| Biological Studies | Mechanistic studies on enzyme interactions | Insights into thiazole derivative activities |

| Industrial Applications | Agrochemical synthesis, chemical intermediates | Inhibition of biochemical pathways in target organisms |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate against various bacterial strains. Results indicated significant inhibition of growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Agrochemicals

In an industrial application, the compound was utilized as an intermediate in synthesizing a novel herbicide. The resulting product demonstrated effective weed control in field trials while exhibiting low toxicity to non-target species.

Mechanism of Action

The mechanism of action of ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The exact pathways involved can vary, but typically include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

Ethyl 2-(butylamino)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar in structure but with different biological activity.

2-(Butylamino)ethanol: Lacks the thiazole ring, resulting in different chemical properties and applications.

2-(Butylamino)cinchomeronic dinitrile derivatives: Known for their dual-state emission properties, used in fluorescent probes.

The uniqueness of ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a thiazole ring and a carboxylate group, which contribute to its diverse functional properties.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 213.28 g/mol

- Functional Groups : Thiazole ring, carboxylate group, and butylamino substituent

The presence of these functional groups allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.

The precise mechanism of action of ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. These interactions may disrupt normal cellular processes, which can lead to therapeutic effects or toxicity depending on the context of use.

Biological Activities

Research indicates that compounds similar to ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives possess antimicrobial properties, which may be attributed to their ability to inhibit bacterial growth through interference with metabolic pathways.

- Anticancer Potential : Some thiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle progression .

- Anti-inflammatory Effects : Certain thiazole derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Study: Anticancer Activity

In a study examining the anticancer properties of thiazole derivatives, ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate was tested against several cancer cell lines. The results indicated significant inhibition of cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzylamino groups are introduced by reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with butyl halides or carbonyl electrophiles under basic conditions (e.g., potassium carbonate in methanol/water mixtures) . Optimization involves controlling stoichiometry, temperature (reflux conditions), and solvent polarity to minimize side reactions like over-alkylation. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- NMR : H and C NMR confirm the thiazole core, butylamino substituent (δ ~3.2 ppm for N–CH), and ester carbonyl (δ ~165–170 ppm).

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%), while ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 287) .

- FTIR : Peaks at ~1700 cm (ester C=O) and ~3300 cm (N–H stretch) validate functional groups .

Q. What are the solubility and stability profiles under experimental conditions?

The compound is sparingly soluble in water (0.97 g/L at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies indicate degradation under strong acidic/basic conditions, requiring storage at 2–8°C in inert atmospheres. Thermal stability (melting point ~40°C) suggests limited utility in high-temperature reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what challenges arise during refinement?

Single-crystal X-ray diffraction (e.g., using SHELXL ) determines bond lengths, angles, and conformations. Challenges include:

- Disorder in the butyl chain : Resolved via partial occupancy refinement or low-temperature data collection.

- Twinned crystals : Addressed using SHELXD for structure solution and TWINLAW for matrix refinement . Validation tools (PLATON, CCDC) check for geometric outliers and hydrogen-bonding networks .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

Contradictory results (e.g., in vitro vs. in vivo efficacy) may stem from:

- Metabolic instability : Use metabolic inhibitors (e.g., cycloheximide) in cell-based assays to confirm direct effects .

- Solubility limitations : Compare activity in DMSO vs. aqueous buffers; employ surfactants (e.g., Tween-80) for in vivo studies .

- Batch variability : Standardize synthesis and characterization protocols (e.g., HPLC purity thresholds >98%) .

Q. What structure-activity relationship (SAR) strategies enhance pharmacological activity?

- Amino substituents : Replacing butyl with bulkier groups (e.g., chlorobenzyl) increases receptor binding affinity, as seen in analogous thiazole derivatives with anti-diabetic activity .

- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility but may reduce membrane permeability. Prodrug strategies (e.g., tert-butyl esters) balance these properties .

- Thiazole ring modifications : Introducing electron-withdrawing groups (e.g., sulfonyl) enhances metabolic stability, as demonstrated in IRES inhibitor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.